2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a complex organic compound with the molecular formula and a molecular weight of approximately 274.71 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor and in the development of nucleoside analogs. The structure includes a chlorinated triazine core fused with a pyrrole and pyrazole moiety, which contributes to its biological activity.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is available for purchase and further research. Its unique structural features have attracted attention for their potential in drug discovery and development.
This compound belongs to the class of triazine derivatives, specifically pyrrolo[2,1-f][1,2,4]triazines. These compounds are characterized by their fused heterocyclic structures that often exhibit significant biological activity, particularly against various kinases involved in cancer progression.
The synthesis of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves several key steps:
Technical details regarding specific reagents and conditions can be found in literature focused on synthetic methodologies for triazine derivatives (Quintela et al., 1996; Nishimura et al., 2001).
The molecular structure of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine features:
The compound's InChI key is PGGQMDXVLWTRDD-UHFFFAOYSA-N, facilitating its identification in chemical databases.
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁ClN₆ |
Molecular Weight | 274.71 g/mol |
CAS Number | 918538-08-6 |
The compound participates in various chemical reactions typical for triazine derivatives:
Technical details on these reactions can be referenced from studies on similar triazine compounds (Shawish et al., 2021).
The mechanism of action for 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves:
This mode of action aligns with findings on related compounds that demonstrate significant inhibitory effects on kinase activity (Singh et al., 2021).
The physical properties include:
Chemical properties relevant to this compound include:
Relevant data on these properties can be found in chemical safety data sheets and material safety data sheets from suppliers.
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several promising applications:
These applications highlight its significance in medicinal chemistry and drug development initiatives targeting various diseases including cancer and viral infections (Borzilleri et al., 2021).
The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a privileged structure in kinase inhibitor design due to its unique electronic and spatial properties. This fused heterocyclic system (MW: 134.14 g/mol, Density: 1.5±0.1 g/cm³) provides a planar, electron-rich core capable of forming multiple hydrogen-bonding interactions with kinase hinge regions [8] [7]. The triazine nitrogen atoms serve as hydrogen bond acceptors, while the pyrrole nitrogen offers hydrogen bond donor capability, creating a versatile pharmacophore. This molecular framework enables high-affinity binding to ATP pockets while maintaining selectivity through optimal steric complementarity. The scaffold's structural rigidity reduces entropic penalties upon binding, and its moderate logP value (-0.94) contributes to favorable pharmacokinetic properties [8]. These characteristics explain its prevalence in clinical kinase inhibitors, particularly those targeting oncogenic drivers resistant to conventional therapies.
The medicinal exploration of pyrrolo[2,1-f][1,2,4]triazine derivatives began in earnest in the 1990s, with Patil and Otter's seminal work (1994) describing synthetic routes to the core structure [8]. Early analogs focused on antiviral applications, but the discovery of potent kinase inhibition properties redirected development toward oncology. Key milestones include:
This specific derivative (CAS: 918538-08-6) has emerged as a critical intermediate in developing next-generation kinase inhibitors. The compound features three distinct pharmacophores: (1) the pyrrolotriazine core as adenine mimetic, (2) the C2-chlorine as a leaving group for hinge-binding interactions, and (3) the 5-cyclopropylpyrazole moiety as a selectivity-enhancing group [2] [5]. Its molecular architecture enables dual targeting of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), kinases implicated in tumor proliferation and metastasis. The compound demonstrates particular utility against therapy-resistant cancers, where its ability to circumvent common resistance mutations offers clinical advantages over first-generation inhibitors [5]. Current research focuses on leveraging this scaffold to address unmet needs in esophageal carcinoma and other malignancies with limited treatment options, positioning it as a versatile building block in precision oncology [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7